molecular formula C9H13N3O B14835437 2-(Aminomethyl)-4-cyclopropoxypyridin-3-amine

2-(Aminomethyl)-4-cyclopropoxypyridin-3-amine

Cat. No.: B14835437
M. Wt: 179.22 g/mol
InChI Key: BBXTUJIMGJMDNQ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-cyclopropoxypyridin-3-amine is an organic compound that belongs to the class of aminopyridines. This compound is characterized by the presence of an aminomethyl group attached to the second position of the pyridine ring, and a cyclopropoxy group attached to the fourth position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-cyclopropoxypyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 2-chloromethyl-4-cyclopropoxypyridine with ammonia or an amine source under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.

Another method involves the reductive amination of 4-cyclopropoxypyridine-2-carbaldehyde with an amine source in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-cyclopropoxypyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles, while the cyclopropoxy group can undergo ring-opening reactions under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

2-(Aminomethyl)-4-cyclopropoxypyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-cyclopropoxypyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the cyclopropoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine: Lacks the cyclopropoxy group, making it less hydrophobic.

    4-Cyclopropoxypyridine: Lacks the aminomethyl group, reducing its ability to form hydrogen bonds.

    2-(Aminomethyl)-4-methoxypyridine: Contains a methoxy group instead of a cyclopropoxy group, altering its chemical properties.

Uniqueness

2-(Aminomethyl)-4-cyclopropoxypyridin-3-amine is unique due to the presence of both the aminomethyl and cyclopropoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-(aminomethyl)-4-cyclopropyloxypyridin-3-amine

InChI

InChI=1S/C9H13N3O/c10-5-7-9(11)8(3-4-12-7)13-6-1-2-6/h3-4,6H,1-2,5,10-11H2

InChI Key

BBXTUJIMGJMDNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)CN)N

Origin of Product

United States

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